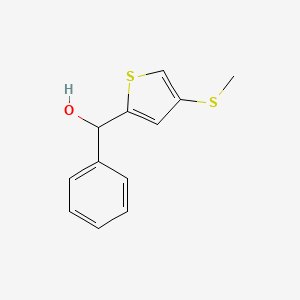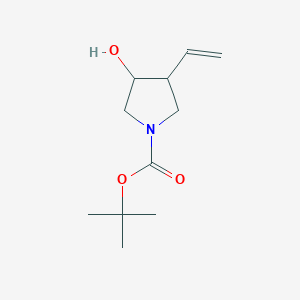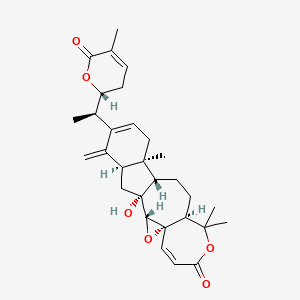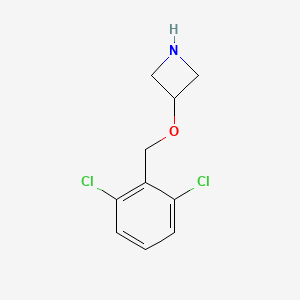
2-(2-(Trifluoromethyl)phenoxy)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Trifluoromethyl)phenoxy)butan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butan-1-amine chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenoxy)butan-1-amine typically involves the reaction of 2-(Trifluoromethyl)phenol with butan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of butan-1-amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-(Trifluoromethyl)phenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
科学研究应用
2-(2-(Trifluoromethyl)phenoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(2-(Trifluoromethyl)phenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways .
相似化合物的比较
Similar Compounds
Fluoxetine: An antidepressant that contains a trifluoromethyl group attached to a phenoxy ring.
Mefloquine: An antimalarial drug with a similar trifluoromethyl group.
Uniqueness
2-(2-(Trifluoromethyl)phenoxy)butan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the butan-1-amine chain differentiates it from other trifluoromethyl-containing compounds, providing unique reactivity and applications .
属性
分子式 |
C11H14F3NO |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
2-[2-(trifluoromethyl)phenoxy]butan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-2-8(7-15)16-10-6-4-3-5-9(10)11(12,13)14/h3-6,8H,2,7,15H2,1H3 |
InChI 键 |
BWMLJEFNVFTVRC-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)OC1=CC=CC=C1C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B13081728.png)

![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)


![1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)
